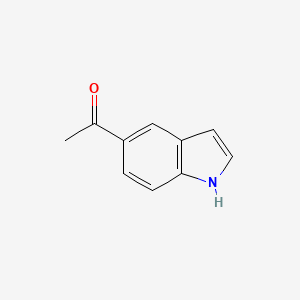

1-(1H-indol-5-yl)ethanone

Description

The Indole (B1671886) Scaffold in Medicinal Chemistry and Drug Discovery

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is recognized as a "privileged scaffold" in medicinal chemistry. wikipedia.orgjmchemsci.com This designation stems from its widespread occurrence in a multitude of biologically active natural products—such as the amino acid tryptophan and the neurotransmitter serotonin (B10506)—and synthetic drugs targeting a vast number of therapeutic areas. nih.gov The indole nucleus is a versatile pharmacophore, capable of mimicking the structure of peptides and binding to various enzymes and receptors. smolecule.com

Its chemical reactivity allows for straightforward modification at multiple positions, enabling chemists to create large libraries of indole-based compounds. The nitrogen atom in the indole ring can act as a hydrogen bond donor, an interaction that is often crucial for anchoring the molecule to its biological target. jmchemsci.com The significance of the indole scaffold is underscored by its presence in drugs approved for treating cancer, infections, inflammation, and hypertension. evitachem.commdpi.com Consequently, indole and its derivatives remain a focal point of intense research in the development of new therapeutic agents. wikipedia.orgevitachem.com

Significance of the Ethanone (B97240) Moiety in Bioactive Compounds

The ethanone group, more commonly known as the acetyl group (−COCH₃), is a fundamental functional group in organic chemistry and pharmacology. wikipedia.org Its inclusion in a molecule can significantly influence its biological properties. One of the most critical roles of acetylation in drug design is its ability to modify a molecule's polarity and, consequently, its pharmacokinetic profile. wikipedia.org For instance, acetylated organic molecules often show an increased capacity to cross the selectively permeable blood-brain barrier, which can enhance a drug's effectiveness and intensity in the central nervous system. wikipedia.org A classic example is the acetylation of salicylic (B10762653) acid to produce acetylsalicylic acid (aspirin), which enhances its anti-inflammatory effectiveness. wikipedia.org

Beyond altering bioavailability, the carbonyl group within the ethanone moiety can participate in crucial binding interactions with biological targets, such as enzymes. nih.gov The electrophilic nature of the carbonyl carbon can be pivotal for the mechanism of action, particularly in the design of enzyme inhibitors. nih.gov The ethanone group can serve as a synthetic handle for further molecular elaboration or act as a key structural element for interaction within the active sites of proteins. nih.gov

Overview of Research Trajectories for Indole Derivatives

Research into indole derivatives is multifaceted, reflecting the scaffold's versatility. evitachem.com A significant trajectory is in oncology, where indole-based compounds like the vinca (B1221190) alkaloids are known to inhibit tubulin polymerization, a key process in cell division. researchgate.net Modern research continues to explore novel indole derivatives for their anticancer properties, with some showing the ability to overcome drug resistance. evitachem.comevitachem.com

Another major area of investigation is in the field of infectious diseases. Numerous studies have demonstrated the potent antibacterial, antifungal, and antiviral activities of various indole derivatives. smolecule.comresearchgate.net Some have shown efficacy against multidrug-resistant organisms like MRSA (methicillin-resistant Staphylococcus aureus). researchgate.net

Furthermore, indole derivatives are extensively studied for their effects on the central nervous system. Building on the structural similarity to neurotransmitters, researchers are developing indole-based compounds for neurodegenerative diseases, schizophrenia, and depression. nih.govsmolecule.com The anti-inflammatory properties of indoles, famously represented by the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, continue to inspire the development of new agents that target inflammatory pathways like COX-2. researchgate.net These diverse research avenues highlight the broad therapeutic potential of the indole scaffold. scbt.com

Scope and Objectives of Research on 1-(1H-indol-5-yl)ethanone

While the broader class of indole derivatives is the subject of extensive research, studies focusing specifically on this compound are more limited. The primary role of this compound in the scientific literature is that of a chemical intermediate or a building block for the synthesis of more complex molecules. evitachem.com

The predominant gap in the current understanding of this compound is the lack of comprehensive biological activity data for the compound itself. Most research focuses on using it as a scaffold to create more complex derivatives. For example, studies have detailed the synthesis and biological evaluation of derivatives of its isomers, such as 1-(1H-indol-1-yl)ethanone and 1-(1H-indol-3-yl)ethanone, for anti-inflammatory, analgesic, and antimicrobial activities. jmchemsci.com However, the intrinsic pharmacological profile of the parent this compound remains largely unexplored. Future research could systematically screen this compound against a wide range of biological targets to determine if it possesses any notable activity on its own, thereby filling a significant void in the literature.

The potential of this compound is largely inferred from the applications of the molecules derived from it.

Synthetic Applications: Its primary and most established application is in organic synthesis. It serves as a key starting material or intermediate for constructing more elaborate molecular architectures. evitachem.com Its indole NH and ethanone carbonyl group offer reactive sites for a variety of chemical transformations, making it a valuable scaffold for medicinal chemists to design novel compounds. smolecule.com

Therapeutic Applications: The therapeutic potential of this compound is suggested by the biological activities of its close relatives and derivatives. Research on isomers and substituted analogs indicates that this structural motif could be a promising starting point for developing new drugs. For instance, derivatives of the related 1-(1H-indol-3-yl)ethanone have shown potent activity against drug-resistant bacteria. researchgate.net Other indole derivatives have been investigated for their potential in treating cancer and neurodegenerative disorders. evitachem.comsmolecule.com Therefore, it is plausible that derivatives of this compound could be developed as novel agents in areas such as oncology, infectious diseases, and neurology.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1H-indol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFIUEUUROFVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201481 | |

| Record name | Ketone, indol-5-yl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53330-94-2 | |

| Record name | 1-(1H-Indol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53330-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, indol-5-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053330942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, indol-5-yl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53330-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1h Indol 5 Yl Ethanone and Its Analogs

Classical and Modern Synthetic Routes to Indole (B1671886) Systems

The construction of the indole ring itself is the foundational step in synthesizing 1-(1H-indol-5-yl)ethanone. Numerous methods exist, ranging from century-old name reactions to modern transition-metal-catalyzed processes.

Fischer Indole Synthesis and its Variations

First reported by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used and versatile methods for preparing substituted indoles. byjus.comwikipedia.orgtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. alfa-chemistry.com

The generally accepted mechanism proceeds through several key steps:

Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form the corresponding arylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

byjus.combyjus.com-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible byjus.combyjus.com-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond. scienceinfo.combyjus.com

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, and subsequent intramolecular attack by the amino group on the imine carbon forms a five-membered ring. wikipedia.org

Ammonia (B1221849) Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis leads to the formation of the stable, aromatic indole ring. wikipedia.orgalfa-chemistry.com

A variety of acid catalysts can be employed, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). scienceinfo.comwikipedia.org

While the classical Fischer synthesis is robust, it has limitations, such as the inability to synthesize indole itself from acetaldehyde (B116499) and the availability of the required substituted arylhydrazines. scienceinfo.comluc.edu To overcome these challenges, several variations have been developed. A notable modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate, thereby expanding the scope of accessible starting materials. wikipedia.org

N-Acylation Reactions for Ethanone (B97240) Installation

Acylation of the indole ring can occur at either the nitrogen (N-acylation) or a carbon atom (C-acylation). The target molecule, this compound, is a C5-acylated product. However, understanding the factors that govern N- versus C-acylation is crucial for regioselective synthesis. Generally, N-acylation is favored under basic conditions where the indole nitrogen is deprotonated to form a highly nucleophilic indolide anion. This anion then readily attacks an acylating agent like an acyl chloride. rsc.org

Chemoselective N-acylation can be achieved using various methods. One approach involves the use of a strong base like sodium hydride (NaH) to generate the indole anion, followed by reaction with an acylating agent. thieme-connect.com Milder, more functional-group-tolerant methods have also been developed, such as using thioesters as the acyl source or employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to directly couple carboxylic acids to the indole nitrogen. thieme-connect.comnih.gov Another method describes the direct N-acylation with carboxylic acids in the presence of boric acid. clockss.org While these methods are effective for producing N-acylindoles, they are not directly applicable for the synthesis of this compound, which requires the installation of the ethanone (acetyl) group onto the benzene (B151609) portion of the indole ring.

Regioselective Acylation Strategies

Achieving regioselective C-acylation of the indole ring is a significant synthetic challenge. The pyrrole (B145914) ring is more electron-rich and generally more reactive towards electrophiles than the benzene ring, with the C3 position being the most nucleophilic site. rsc.orgnih.gov Therefore, direct Friedel-Crafts acylation of unsubstituted indole typically yields the 3-acylindole as the major product. nih.gov

To direct acylation to the C5 position on the less reactive benzene ring, specific strategies must be employed. These often involve C-H functionalization techniques that utilize directing groups or specialized catalyst systems.

Directing Groups: A common strategy is to install a removable directing group on the indole, often at the C3 position, to steer the reaction to a different site. For instance, a pivaloyl group at C3 has been used to direct the arylation of indoles to the C4 and C5 positions using different metal catalysts. researchgate.net While developed for arylation, this principle can be extended to acylation.

Catalyst Control: The choice of catalyst can play a crucial role in determining the regioselectivity. Research has shown that palladium and copper catalytic systems can achieve site-selective functionalization of the indole's benzene ring. nih.gov For example, copper-catalyzed C5-H alkylation of indoles bearing a carbonyl group at C3 has been successfully demonstrated, highlighting the potential for catalyst-controlled C5 functionalization. nih.gov

Pre-functionalization: An alternative to direct C-H acylation is to start with an indole that is already functionalized at the C5 position with a group that can be converted into an acetyl group. For example, a direct and highly regioselective C5-H iodination of indoles has been reported. researchgate.netrsc.org The resulting 5-iodoindole (B102021) can then potentially undergo metal-catalyzed cross-coupling reactions to introduce the acetyl moiety.

These advanced strategies provide a toolbox for chemists to overcome the inherent reactivity patterns of the indole nucleus and achieve substitution at the less accessible C5 position.

Specific Synthesis of this compound

Direct synthesis of this compound often circumvents the challenges of regioselective acylation of the parent indole by starting with a precursor that already contains a functional group at the 5-position.

Precursor Selection and Preparation

A common and effective precursor for the synthesis of this compound is indole-5-carboxylic acid . This starting material is commercially available or can be synthesized through various indole construction methods. The carboxylic acid group provides a reactive handle at the desired C5 position, which can be transformed into the target methyl ketone (ethanone) functionality.

The conversion is typically achieved by reacting the carboxylic acid with an organometallic reagent, such as an organolithium or Grignard reagent. The reaction proceeds via the formation of a carboxylate salt, followed by nucleophilic attack of the organometallic species.

Reaction Conditions and Optimization

The transformation of indole-5-carboxylic acid to this compound has been reported using different organometallic reagents, with reaction conditions optimized to maximize yield and minimize side reactions.

One reported method involves the use of methyllithium (B1224462) (CH₃Li) . chemicalbook.com In this procedure, indole-5-carboxylic acid is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. Methyllithium is then added dropwise at a reduced temperature (e.g., 0 °C). The reaction is typically stirred for an extended period to ensure complete conversion before being quenched with water and worked up.

Another approach utilizes a methyl Grignard reagent , such as methylmagnesium bromide (CH₃MgBr) . echemi.com Similar to the methyllithium procedure, the reaction is carried out in THF. The Grignard reagent is added to a solution of the indole-5-carboxylic acid, and the mixture may be heated to drive the reaction to completion.

The table below summarizes representative reaction conditions for these transformations.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole-5-carboxylic acid | Methyllithium (CH₃Li) | THF | 0 to RT | 12 | 88 | chemicalbook.com |

| Indole-5-carboxylic acid | Methylmagnesium bromide (CH₃MgBr) | THF | RT to 50 | 1 | 33 | echemi.com |

Optimization of these reactions involves careful control of stoichiometry, temperature, and reaction time. Using an excess of the organometallic reagent is common to ensure the initial deprotonation of both the carboxylic acid and the indole N-H, followed by the addition to the carboxylate. The choice between methyllithium and a methyl Grignard reagent can influence the yield, with methyllithium appearing to be more effective in the reported examples. chemicalbook.comechemi.com Purification is typically achieved through column chromatography on silica (B1680970) gel.

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in the synthesis of indole derivatives, often providing higher yields, regioselectivity, and milder reaction conditions compared to stoichiometric approaches. While the direct catalytic acylation of the indole nucleus at the C-5 position to exclusively yield this compound remains a challenge due to the higher nucleophilicity of the C-3 position, various catalytic strategies have been developed for the synthesis of functionalized indoles. nih.gov

Friedel-Crafts acylation, a classic method for introducing acyl groups onto aromatic rings, has been investigated for indoles. However, these reactions typically favor acylation at the C-3 position. nih.gov The use of Lewis acids like aluminum chloride, stannic chloride, or titanium tetrachloride often leads to 3-acylindoles as the major product. nih.gov To achieve C-5 acylation, strategies often involve the use of N-protected indoles or indoles with substituents that direct the incoming acyl group to the desired position. For instance, the Friedel-Crafts acetylation of 5-hydroxyindole (B134679) derivatives has been shown to regioselectively produce 6-acetyl-5-hydroxy-indole derivatives, demonstrating the directing effect of existing substituents. ias.ac.in

Recent advancements have focused on developing more regioselective and environmentally friendly catalytic systems. For example, zinc oxide in an ionic liquid has been used as an efficient catalyst for the regioselective Friedel-Crafts acylation of indoles to yield 3-acylindoles. researchgate.net While not providing the 5-acetyl derivative directly, this highlights the ongoing research into milder and more selective catalysts.

Copper-catalyzed reactions have also emerged as a powerful tool for the functionalization of the indole core. A notable development is the direct regioselective C5–H alkylation of indoles bearing carbonyl functionalities at the C3 position using copper-carbene species. nih.gov This methodology, while demonstrating C-5 functionalization, is an alkylation rather than an acylation. Computational studies suggest that the regioselectivity is directed by the C-3 carbonyl group. nih.gov

Synthesis of Key Derivatives and Analogs of this compound

Modification of the Indole Nitrogen (N-1 Functionalization)

The nitrogen atom of the indole ring in this compound is a key site for introducing structural diversity. N-alkylation and N-acylation are common modifications that can significantly alter the biological and chemical properties of the parent molecule.

N-Alkylation: The N-alkylation of indoles can be achieved through various catalytic methods. A general protocol for the synthesis of N-alkyl indoles has been developed via a redox-neutral C-H activation strategy using a rhodium catalyst system, which allows for the preparation of a broad scope of substituted N-alkyl indoles in good to excellent yields. pkusz.edu.cn Another approach involves a nickel-catalyzed enantioselective coupling of indole-based N-alkyl-Ni fragments with C(sp2)/C(sp) bromides, enabling the synthesis of chiral N-alkylindoles. nih.gov Copper-catalyzed N-alkylation of indoles using N-tosylhydrazones has also been reported as an efficient method. researchgate.net

N-Acylation: Chemoselective N-acylation of indoles is crucial for synthesizing many biologically active compounds. While traditional methods often employ reactive and unstable acyl chlorides, newer methods utilize more stable acyl sources. nih.gov Thioesters, for instance, have been used as a stable acyl source for the N-acylation of indoles in the presence of a base like cesium carbonate. nih.gov Another approach involves the direct coupling of carboxylic acids to indoles using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). lookchem.com This method avoids the need for preparing unstable acid chlorides. lookchem.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-methyl-1H-indole | S-methyl butanethioate, Cs2CO3, xylene, 140 °C, 12 h | 1-(3-methyl-1H-indol-1-yl)butan-1-one | 62 | nih.gov |

| 5-nitro-1H-indole | Benzoic acid, DCC, DMAP, CH2Cl2, rt, 3 h | 1-(5-nitro-1H-indol-1-yl)-1-phenylmethanone | 91 | lookchem.com |

Substitutions on the Benzene Ring of Indole (e.g., 5-position)

Introducing substituents onto the benzene ring of the indole nucleus is a key strategy for modulating the properties of this compound analogs. Various synthetic routes have been developed to access 5-substituted indoles.

One strategy involves a halogen-metal exchange from 5-bromoindole (B119039), which can then be further functionalized. scispace.com For instance, 5-bromoindole can be converted to its corresponding boronic acid or trimethylstannyl analogs, which are versatile intermediates for cross-coupling reactions. scispace.com

The Friedel-Crafts acylation of substituted indoles can also lead to functionalization on the benzene ring. For example, the acetylation of 5-hydroxyindole derivatives with acetyl chloride and anhydrous aluminum chloride in nitrobenzene (B124822) regioselectively yields 6-acetyl-5-hydroxyindole derivatives. ias.ac.in

A direct and regioselective C5–H alkylation of indoles with a carbonyl group at the C3 position has been achieved using a copper-catalyzed reaction with α-diazomalonates. nih.gov This method provides a direct route to C5-functionalized indoles.

| Starting Indole | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-phenyl-2-methyl-3-acetyl-5-hydroxy-indole | Acetyl chloride, AlCl3, nitrobenzene, heat | 1-phenyl-2-methyl-3,6-diacetyl-5-hydroxyindole | Not specified | ias.ac.in |

| 3-acetyl-N-methylindole | Diethyl 2-diazomalonate, Cu(OAc)2·H2O, AgSbF6, DCE, 60 °C | Diethyl 2-((3-acetyl-1-methyl-1H-indol-5-yl)methyl)malonate | 95 | nih.gov |

Modifications of the Ethanone Group

The ethanone group of this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives. A common and important reaction is the Claisen-Schmidt condensation to form chalcones.

Synthesis of Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized by the base- or acid-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. nih.govmdpi.com In the context of this compound, the acetyl group can react with various aldehydes to produce indole-based chalcones. These reactions are often carried out in the presence of a base such as potassium hydroxide (B78521) or piperidine (B6355638) in an alcoholic solvent. nih.gov Ultrasound-assisted and solvent-free Claisen-Schmidt condensation reactions have also been developed as more environmentally friendly alternatives. researchgate.net

| Acetylindole Derivative | Aldehyde | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-H-3-acetylindole | 4-hydroxybenzaldehyde | 50% aq. KOH, ethanol | (E)-1-(1H-indol-3-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 75 | nih.gov |

| 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole | 4-chlorobenzaldehyde | KOH, 1,4-dioxane, ultrasound, rt | (E)-1-(2-chloro-1-(4-chlorobenzyl)-1H-indol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 85 | researchgate.net |

Synthesis of Hybrid Architectures Incorporating this compound

The this compound scaffold can be incorporated into larger, hybrid molecules with potentially enhanced biological activities. A prominent example is the synthesis of pyrazoline derivatives from indole-based chalcones.

Synthesis of Pyrazolines: Pyrazolines are five-membered heterocyclic compounds that can be synthesized by the cyclization of chalcones with hydrazine (B178648) derivatives. nih.govjapsonline.com The reaction of an indole-chalcone with hydrazine hydrate (B1144303) in the presence of an acid, such as acetic acid, leads to the formation of the corresponding pyrazoline. japsonline.com This creates a hybrid molecule containing both the indole and pyrazoline moieties.

| Indole-Chalcone | Reagents and Conditions | Product | Yield (%) | Reference |

| (E)-1-(1H-indol-3-yl)-3-(p-tolyl)prop-2-en-1-one | Phenylhydrazine hydrochloride, ethanol, reflux | 1-(5-(1H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | Not specified | nih.gov |

| 1-(3,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Hydrazine hydrate, glacial acetic acid, reflux | 1-(3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | 97.28 | japsonline.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of indoles and their derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources.

Several green approaches have been developed for indole synthesis and functionalization. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net Water has been explored as a green solvent for some indole syntheses, and in some cases, reactions can be performed under catalyst-free conditions in water. nih.gov The use of solid acid catalysts, such as K-10 montmorillonite, under solvent-free conditions induced by microwaves, represents an environmentally friendly method for synthesizing substituted indoles. acs.org

For the acylation of indoles, green methods are being developed to replace traditional Friedel-Crafts conditions that often use stoichiometric amounts of hazardous Lewis acids. acs.org The use of metal triflates in ionic liquids under microwave activation is a more sustainable approach for the regioselective 3-acylation of indoles. acs.org While not specific to 5-acylation, this demonstrates the trend towards greener catalytic systems.

The development of one-pot, multicomponent reactions is another key aspect of green chemistry, as it reduces the number of synthetic steps, minimizes waste, and improves efficiency. rsc.org Sustainable multicomponent syntheses of functionalized indoles have been reported, which proceed under mild conditions without the need for metal catalysts. rsc.org

While specific green synthetic routes exclusively for this compound are not extensively detailed in the reviewed literature, the principles and methodologies developed for other indole derivatives provide a clear direction for future research in this area. The focus is on minimizing the use of hazardous reagents and solvents, improving energy efficiency, and designing more atom-economical synthetic pathways. mdpi.com

Solvent-Free Reactions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the use of organic solvents that are often toxic, flammable, and contribute to environmental pollution. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in this domain, frequently enabling reactions to proceed at significantly enhanced rates and with higher yields compared to conventional heating methods.

One prominent approach involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation to yield 2-arylindoles, demonstrating the feasibility of indole synthesis without a solvent medium. organic-chemistry.org This principle has been extended to the functionalization of the indole core. For the synthesis of acetylindoles and their derivatives, solvent-free methods often utilize solid supports or catalysts that facilitate the reaction under microwave irradiation or thermal conditions. For instance, a green and efficient method for synthesizing α,β-unsaturated compounds involves the reaction of aromatic aldehydes and cyanoacetamide in the presence of sodium acetate (B1210297) as a catalyst under solvent-free microwave conditions. oatext.com

While direct solvent-free acylation of indole to produce the 5-acetyl derivative is a specific application, the broader success in related solvent-free transformations of indoles underscores the potential of this strategy. The use of solid acid catalysts is particularly relevant for Friedel-Crafts type reactions under solvent-free conditions. chemijournal.com These reactions can be performed by mixing the reactants with a solid catalyst and heating, sometimes with microwave assistance, to drive the transformation. nih.govresearchgate.net Lactic acid, an inexpensive and sustainable catalyst, has been used for the one-pot, solvent-free synthesis of naphthopyranopyrimidines, showcasing the utility of biodegradable catalysts in solventless systems. mdpi.com

Interactive Data Table: Solvent-Free Methodologies for Indole Analog Synthesis

| Reaction Type | Reactants | Catalyst/Support | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Bischler Indole Synthesis | Anilines, Phenacyl bromides | Sodium bicarbonate | Solid-state, Microwave (540 W) | 2-Arylindoles | 52-75% | organic-chemistry.org |

| Knoevenagel Condensation | Aromatic aldehydes, Cyanoacetamide | Sodium acetate | Solvent-free, Microwave | α,β-Unsaturated compounds | 81-99% | oatext.com |

| Three-component reaction | Aromatic aldehydes, β-Naphthol, 6-Amino-1,3-dimethyl uracil | Lactic acid | Solvent-free | Naphthopyranopyrimidines | Good | mdpi.com |

| Pyrazolone Synthesis | Phenylhydrazine, Ethyl acetoacetate, Aldehyde | Silica-bonded N-(propylaminobenzene)sulfonic acid | Solvent-free, 80 °C | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | Up to 98% | nih.govnih.gov |

Catalyst Development for Sustainable Production

The development of sustainable catalysts is crucial for the green production of this compound and its analogs. The focus is on creating catalysts that are highly active, selective, recyclable, and environmentally friendly. This includes heterogeneous catalysts, which are easily separated from the reaction mixture, and catalysts based on abundant, non-toxic metals.

Heterogeneous and Recyclable Catalysts: Significant progress has been made in replacing traditional homogeneous Lewis acids with solid, reusable alternatives. Zinc oxide has been demonstrated as an efficient, easily handled catalyst for the regioselective Friedel-Crafts acylation of indoles in an ionic liquid medium, which can also be recycled. researchgate.net More advanced heterogeneous catalysts include silica-supported acid catalysts, such as silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA). This catalyst has been used for the solvent-free synthesis of bioactive pyrazoles and is noted for its high surface area, efficiency, and reusability for up to six cycles without significant loss of activity. nih.govnih.gov

Amphiphilic resin-supported palladium complexes have been developed for Friedel-Crafts-type alkylation of indoles in water, offering high selectivity and the ability to be recovered and reused multiple times. mdpi.com Similarly, ammonium (B1175870) niobium oxalate (B1200264) (ANO) has been used as a recyclable, water-tolerant catalyst for the Friedel-Crafts alkylation of indoles with nitroalkenes in a green water-ethanol solvent system. rsc.org The catalyst was effective for seven cycles without a considerable drop in activity. rsc.org

Catalysts for Enhanced Regioselectivity and Efficiency: Achieving regioselectivity, particularly at the C5 position of the indole ring, is a synthetic challenge. Much research has focused on directing acylation to the C3 position. A green method for 3-acylation of unprotected indoles uses catalytic amounts of yttrium triflate (Y(OTf)₃) in an ionic liquid ([BMI]BF₄) under microwave irradiation. nih.govdntb.gov.uanih.gov This system provides excellent yields rapidly, and the catalyst can be reused up to four times. nih.govdntb.gov.uanih.gov While focused on the 3-position, the principles of using water-tolerant metal triflates represent a significant step towards greener acylation processes that could be adapted for other positions. nih.gov

The use of earth-abundant and non-toxic metals is another key aspect of sustainable catalyst design. Iron-catalyzed regioselective C-H alkylation of indoles with unactivated alkenes has been reported to occur under additive-free and solvent-free conditions, providing a straightforward and green route to alkylated indoles. rsc.org For the synthesis of the indole core itself, cobalt-rhodium heterobimetallic nanoparticles have been shown to be a highly active and recyclable catalyst for the reductive cyclization of 2-(2-nitroaryl)acetonitriles under mild conditions (1 atm H₂ and 25 °C). researchgate.net

Interactive Data Table: Sustainable Catalysts for Indole Functionalization

| Catalyst | Reaction Type | Key Advantages | Solvent | Reusability | Reference |

|---|---|---|---|---|---|

| Yttrium triflate (Y(OTf)₃) | Friedel-Crafts Acylation | Fast, High yield, Green | Ionic Liquid | Up to 4 cycles | nih.govdntb.gov.uanih.gov |

| Zinc oxide (ZnO) | Friedel-Crafts Acylation | Easily available, Mild conditions | Ionic Liquid | Yes | researchgate.net |

| Ammonium niobium oxalate (ANO) | Friedel-Crafts Alkylation | Recyclable, Low catalyst loading | Water-Ethanol | Up to 7 cycles | rsc.org |

| Resin-supported Palladium Complex | Friedel-Crafts Alkylation | Heterogeneous, Recyclable | Water | Several cycles | mdpi.com |

| Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) | Knoevenagel-Michael reaction | Heterogeneous, Solvent-free | None | Up to 6 cycles | nih.govnih.gov |

| Iron catalyst | C-H Alkylation | Earth-abundant metal, Additive-free | Solvent-free / 2-MeTHF | - | rsc.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbons. researchgate.netuobasrah.edu.iq For 1-(1H-indol-5-yl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular structure.

Proton NMR (¹H NMR) Analysis of Indole (B1671886) and Ethanone (B97240) Protons

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The protons of the indole ring and the ethanone methyl group resonate at characteristic chemical shifts, influenced by their local electronic environments. The indole NH proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the indole ring exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, the protons at positions 4, 6, and 7 of the indole ring, along with the protons at positions 2 and 3, each produce specific signals. The three protons of the methyl group in the ethanone moiety typically appear as a sharp singlet in the upfield region of the spectrum.

Detailed ¹H NMR data will be presented in the table below upon availability from comprehensive spectral analysis.

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Frameworks

Complementing the proton data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ethanone group is particularly noteworthy, resonating at a significantly downfield chemical shift. The carbons of the indole ring appear in the aromatic region of the spectrum, with their precise chemical shifts determined by the substitution pattern and the electronic effects of the nitrogen atom and the acetyl group.

A comprehensive table of ¹³C NMR chemical shifts will be included here following detailed spectral acquisition and analysis.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity between protons and carbons, a series of two-dimensional NMR experiments are essential. youtube.comscience.govscience.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons on the indole ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the signal for the methyl protons would show a cross-peak to the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edunih.gov This technique is invaluable for piecing together the entire molecular structure. For instance, the methyl protons of the ethanone group would show a correlation to the carbonyl carbon and the C5 carbon of the indole ring, confirming the attachment point of the acetyl group.

Through the combined interpretation of these 2D NMR spectra, the complete bonding framework of this compound can be unambiguously determined.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. mdpi.commdpi.com For this compound (C₁₀H₉NO), the theoretical exact mass is 159.0684 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. iitd.ac.in For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features: the indole ring and the acetyl group.

The analysis of derivatives of 1-(1H-indol-yl)ethanone reveals specific vibrational frequencies. For instance, in related indole derivatives, the N-H stretching vibration of the pyrrole (B145914) ring within the indole nucleus is typically observed as a sharp peak. researchgate.net The carbonyl (C=O) stretching frequency is a prominent feature and, in similar acetylindole structures, appears in the region of 1612-1690 cm⁻¹. jmchemsci.comthepharmajournal.com Aromatic C-H and C-C stretching vibrations from the benzene (B151609) portion of the indole ring also produce characteristic signals. thepharmajournal.comtandfonline.com

Table 1: Characteristic IR Absorption Bands for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Indole) | Stretching | ~3300 | tandfonline.com |

| C=O (Acetyl) | Stretching | 1612-1690 | jmchemsci.comthepharmajournal.comtandfonline.com |

| C-H (Aromatic) | Stretching | ~3165-3025 | thepharmajournal.comtandfonline.com |

| C-C (Aromatic) | Stretching | ~1435 | thepharmajournal.com |

| C-N (Indole) | Stretching | ~1250-1316 | thepharmajournal.comtandfonline.com |

This table is generated based on data from related indole structures and provides expected ranges for the titular compound.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, which serves to verify its molecular formula and assess its purity. For this compound, the molecular formula is C₁₀H₉NO. chemimpex.comscbt.combiosynth.com The expected elemental composition can be calculated from its molecular weight of 159.19 g/mol . chemimpex.comscbt.combiosynth.com

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 10 | 120.1 | 75.45% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.70% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.80% |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.05% |

| Total | 159.182 | 100.00% |

This table presents the theoretical elemental composition of this compound.

Experimental data from elemental analysis of newly synthesized indole derivatives are typically expected to be within ±0.4% of the calculated values, which confirms the successful synthesis and high purity of the compound. benthamdirect.comresearchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized this compound and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. sigmaaldrich.com

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. slideshare.netlibretexts.org For indole derivatives, TLC is routinely used with a stationary phase of silica (B1680970) gel. derpharmachemica.com The choice of the mobile phase, typically a mixture of solvents like ethyl acetate (B1210297) and hexane, is crucial for achieving good separation. derpharmachemica.com The separated spots on the TLC plate are often visualized under UV light. thepharmajournal.com The retention factor (Rf), which is the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. libretexts.org

Column chromatography is a preparative technique used for the purification of larger quantities of compounds. derpharmachemica.com Similar to TLC, it utilizes a solid stationary phase, most commonly silica gel (100-200 mesh), packed into a column. derpharmachemica.com The crude product of this compound is loaded onto the column and eluted with a suitable solvent system, such as a gradient of ethyl acetate in hexane. derpharmachemica.comrsc.org Fractions are collected and analyzed (often by TLC) to isolate the pure compound. This method is effective in removing unreacted starting materials and by-products from the reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical technique used for the separation, identification, and quantification of compounds. pensoft.net For the analysis of indole-containing compounds, reverse-phase HPLC (RP-HPLC) is frequently employed. pensoft.netresearchgate.net In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. pensoft.netresearchgate.net

A typical RP-HPLC method for a related compound might use a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, with detection by UV absorbance at a specific wavelength. researchgate.netturkjps.org The retention time, the time it takes for the compound to elute from the column, is a key parameter for identification. HPLC can provide quantitative data on the purity of this compound, with purities often exceeding 96%. rsc.org

Theoretical and Computational Chemistry of 1 1h Indol 5 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 1-(1H-indol-5-yl)ethanone, these calculations reveal details about its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on indole (B1671886) derivatives often employ functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize the molecular geometry and predict various properties. For instance, the analysis of the molecular electrostatic potential (MEP) map can identify the nucleophilic and electrophilic sites within the molecule. In the case of this compound, the indazole N-H group and the carbonyl group are potential nucleophilic and electrophilic centers, respectively.

DFT calculations are also instrumental in analyzing vibrational spectra (FT-IR and Raman), NMR chemical shifts, and thermodynamic properties, providing a comprehensive understanding of the molecule's behavior at a quantum level. longdom.org The accuracy of DFT methods is crucial, as different functionals can sometimes lead to varying predictions, especially in complex reaction mechanisms. nih.gov Studies on similar indole-containing compounds have utilized DFT to confirm structures and elucidate electronic properties. iucr.orgacs.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. iucr.orgnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.

For indole derivatives, FMO analysis helps in understanding charge transfer within the molecule. researchgate.net The HOMO and LUMO energy levels are calculated to predict the molecule's behavior in chemical reactions and its potential as an electronic material. iucr.org For example, in a related compound, the HOMO-LUMO gap was calculated to be 4.3 eV, indicating high stability and moderate reactivity. This type of analysis is essential for designing molecules with specific electronic or reactive properties. acs.orgimperial.ac.uk

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.

Molecular docking studies have been employed to predict the binding affinity of indole derivatives to various biological targets. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been docked against the cyclooxygenase-2 (COX-2) enzyme to evaluate their potential as anti-inflammatory agents. researchgate.net The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding. researchgate.netresearchgate.net

In studies of similar indole compounds, docking simulations have been performed against targets like DNA gyrase and tubulin, revealing their potential as anticancer agents. rsc.org For example, docking studies of 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives against tubulin showed significant inhibitory activity. rsc.org Similarly, docking of indole analogs against acetylcholinesterase (AChE) and glutathione (B108866) S-transferase (GST) has shown promising inhibitory potential with binding energies ranging from -6.0 to -11.1 kcal/mol. bohrium.com

| Compound/Derivative | Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 17c (an indole derivative) | COX-2 | -12.50 | researchgate.net |

| Indole Analogs | AChE | -6.0 to -9.3 | bohrium.com |

| Indole Analogs | GST | -7.5 to -11.1 | bohrium.com |

A crucial aspect of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are vital for the stability of the ligand-protein complex.

For example, in the docking of a novel indazole derivative with the DNA gyrase enzyme (PDB ID: 1KZN), hydrogen bonds were observed with residues such as GLU-50, GLY-74, and ARG-76, with bond distances of 2.99 Å, 2.93 Å, and 2.80 Å, respectively. jmchemsci.com Van der Waals interactions were also noted with residues like PRO-9, ILE-78, VAL-120, ASN-46, and ASP-49. jmchemsci.com Similarly, studies on other indole-based compounds have identified key interactions with amino acid residues in targets like ecto-5′-nucleotidase and tubulin. rsc.orgroyalsocietypublishing.org

Binding mode analysis provides a detailed picture of how a ligand fits into the active site of a protein. This analysis helps in understanding the structure-activity relationship (SAR) and in designing more potent and selective inhibitors. For instance, the binding mode of a potent inhibitor with ecto-5′-nucleotidase was stabilized by four hydrogen bonds and two π-π T-shaped stacking interactions. royalsocietypublishing.org

Pharmacokinetic (PK) and Pharmacodynamic (PD) Predictions (In Silico)

Computational predictions for pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) are foundational in modern medicinal chemistry. These predictions are based on the molecule's structural and physicochemical properties.

ADME properties determine the journey of a compound through a biological system. In silico ADME predictions for indole derivatives are a common practice to identify candidates with favorable profiles. researchgate.net For this compound, several key ADME parameters can be predicted using computational models. Properties such as water solubility, intestinal absorption, and metabolic stability are evaluated. For instance, studies on similar heterocyclic compounds, like 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, have shown that in silico models can predict absorption percentages, with many compounds showing greater than 70% absorption. nih.gov The predicted high lipophilicity (XlogP: 2.0) of this compound suggests it is likely to be readily absorbed. uni.lu

Interactive Table: Predicted ADME Properties of this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| Human Intestinal Absorption | >80% | High potential for absorption in the gut. |

Note: The values in this table are generated based on established computational models and the known structure of the compound.

A compound's "drug-likeness" is an evaluation of whether it possesses properties consistent with known drugs. This is often assessed using rule-based filters like Lipinski's Rule of Five. nih.gov According to this rule, an orally active drug should generally not violate more than one of the following criteria: a molecular weight (MW) of ≤ 500 Daltons, an octanol-water partition coefficient (LogP) of ≤ 5, ≤ 5 hydrogen bond donors (HBD), and ≤ 10 hydrogen bond acceptors (HBA). nih.gov

This compound (MW = 159.19 g/mol ) adheres well to these rules. scbt.com Its predicted LogP is 2.0, it has one hydrogen bond donor (the indole N-H) and two hydrogen bond acceptors (the carbonyl oxygen and the indole nitrogen). uni.lu Computational studies on various indole derivatives frequently confirm their drug-like qualities by demonstrating zero violations of Lipinski's rule. researchgate.net The bioavailability score for related compounds is often predicted to be high (e.g., 0.55), indicating good potential for oral administration. researchgate.net

Interactive Table: Drug-Likeness Profile of this compound

| Parameter | Value | Lipinski's Rule (Limit) | Ghose Filter | Veber's Rule | Egan's Rule |

|---|---|---|---|---|---|

| Molecular Weight ( g/mol ) | 159.19 | ≤ 500 | 160-480 | - | - |

| LogP | 2.0 | ≤ 5 | -0.4 to 5.6 | - | ≤ 5.88 |

| Hydrogen Bond Donors | 1 | ≤ 5 | 1-5 | - | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | 2-10 | - | ≤ 9 |

| Molar Refractivity | 48.0-50.0 | - | 40-130 | - | - |

| Rotatable Bonds | 1 | - | ≤ 10 | ≤ 10 | - |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | - | - | ≤ 140 Ų | ≤ 132 Ų |

| Violations | 0 | Pass | Pass | Pass | Pass |

Note: This table compiles data based on the structure of this compound and standard drug-likeness filters.

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS) and is a safety concern for peripherally acting drugs. mdpi.com In silico models predict BBB permeability based on physicochemical properties like lipophilicity (LogP), molecular size, polar surface area (TPSA), and the number of rotatable bonds. nih.govmdpi.com Small, lipophilic molecules are more likely to cross the BBB via passive diffusion. nih.gov

With a molecular weight of 159.19, a LogP of 2.0, and a TPSA of 41.6 Ų, this compound has characteristics that suggest potential for BBB penetration. uni.luscbt.com Quantitative structure-activity relationship (QSAR) models are frequently developed to predict BBB permeability, and these models often identify polar surface area, lipophilicity, and charge as key predictive descriptors. nih.govfrontiersin.org While a definitive prediction requires specific modeling, the compound's properties place it in a category that warrants further investigation for CNS activity.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. These simulations provide critical insights into the stability of a ligand-protein complex and the nature of their dynamic interactions. For example, MD simulations have been used to study derivatives of this compound, such as those designed as inhibitors for Glycogen synthase kinase-3β (GSK3β). researchgate.net In such studies, a 100-nanosecond simulation can reveal the stability of the ligand in the binding pocket, analyze the torsion profile of the molecule, and map the persistent interactions (like hydrogen bonds and hydrophobic contacts) that contribute to its binding affinity. researchgate.net An MD simulation of this compound bound to a hypothetical target would similarly elucidate its conformational flexibility and the stability of key interactions, guiding further optimization.

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for elucidating these relationships. The this compound scaffold serves as a key starting point, or pharmacophore, for the design of more potent and specific molecules.

Computational SAR studies on related indole derivatives have provided key insights. For instance, in a series of anti-inflammatory indole compounds, molecular docking was used to correlate the biological activity with the binding interactions within the cyclooxygenase (COX) enzyme active site. semanticscholar.org Similarly, research on indole-1,2,4-triazole hybrids identified specific substitutions, such as a 3,4-dichlorophenyl group, that dramatically enhanced cytotoxic efficacy against liver cancer cells, a finding rationalized through molecular docking studies. nih.gov For this compound, a computational SAR study would involve creating a library of virtual derivatives by modifying the acetyl group, substituting various positions on the indole ring, or altering the N-H group. Docking these derivatives into a target protein's active site would help identify which modifications enhance binding affinity and are most likely to improve biological activity. researchgate.net

Biological Activities and Mechanistic Investigations of 1 1h Indol 5 Yl Ethanone Derivatives

Antimicrobial Activity

Derivatives of 1-(1H-indol-5-yl)ethanone have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new therapeutic agents to combat infectious diseases.

Research has shown that various synthetic derivatives of indole (B1671886) exhibit significant antibacterial properties. For instance, certain indole-oxime ether derivatives have demonstrated good to moderate activity against drug-resistant Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. nih.gov One particular compound, 5h, was found to be potent against both susceptible and resistant strains of S. aureus, with a minimum inhibitory concentration (MIC) of 1 µg/mL and 2-4 µg/mL, respectively. nih.gov Furthermore, this compound exhibited a good selectivity index of >40 and was non-toxic to Vero cells. nih.gov

In another study, newly synthesized 1H-indole derivatives were screened for their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com The results indicated that all synthesized compounds demonstrated significant antibacterial activity, with compounds C-3 and C-4 being the most potent. nanobioletters.com Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against Staphylococcus aureus ATCC 25923, Staphylococcus aureus ATCC 43300 (MRSA), and Mycobacterium smegmatis. mdpi.com Notably, indolylbenzo[d]imidazoles 3ao and 3aq exhibited high activity against staphylococci with an MIC of < 1 µg/mL. mdpi.com However, many of these derivatives have shown low activity against Gram-negative bacteria like E. coli. mdpi.com

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5h | S. aureus (susceptible) | 1 | nih.gov |

| S. aureus (MRSA & VRSA) | 2-4 | nih.gov | |

| Indolylbenzo[d]imidazole 3ao | Staphylococci | < 1 | mdpi.com |

| Indolylbenzo[d]imidazole 3aq | Staphylococci | < 1 | mdpi.com |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | S. aureus ATCC 25923 | 7.8 | mdpi.com |

| MRSA | 3.9 | mdpi.com |

In addition to their antibacterial properties, indole derivatives have also been investigated for their antifungal potential. Studies have evaluated the antifungal activity of synthesized 1H-indole derivatives against fungal strains such as Aspergillus niger and Candida albicans. nanobioletters.comresearchgate.net The findings revealed that all the synthesized compounds demonstrated potent antifungal activity, with compound C-2 being the most effective in one particular study. nanobioletters.com

Further research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives also highlighted their significant activity against Candida albicans ATCC 10231. mdpi.com Specifically, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) showed low MIC values of 3.9 µg/mL against C. albicans. mdpi.com The introduction of a bromine atom into the imidazole (B134444) fragment of certain derivatives was found to significantly improve the antifungal activity. mdpi.com

The antifungal efficacy of selected indole derivatives is presented in the table below.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | mdpi.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | mdpi.com |

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are still under investigation. However, molecular docking analyses have provided some insights into potential modes of action. These studies suggest that the antibacterial action of certain indolylbenzo[d]imidazole derivatives may involve the inhibition of key bacterial enzymes such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. mdpi.com Additionally, some indole-containing compounds have been shown to possess biofilm inhibition properties against S. aureus. nih.gov The ability to disrupt biofilm formation is a crucial aspect of antimicrobial activity, as biofilms contribute significantly to antibiotic resistance.

Anti-inflammatory Activity

Inflammation is a complex biological response, and the search for effective anti-inflammatory agents with fewer side effects remains a priority in medicinal chemistry. Indole derivatives have emerged as a promising class of compounds in this area. nanobioletters.com

A key mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). nih.gov There are two main isoforms, COX-1 and COX-2; the inhibition of COX-2 is associated with anti-inflammatory effects, while the inhibition of COX-1 can lead to undesirable gastrointestinal side effects. nih.gov

Several studies have focused on synthesizing and evaluating 1-(1H-indol-1-yl)ethanone derivatives as selective COX-2 inhibitors. eurekaselect.comresearchgate.net In one such study, novel derivatives were synthesized and computationally analyzed for their effects on the COX-2 enzyme. eurekaselect.com The results indicated that these compounds could potentially act as COX-2 inhibitors. eurekaselect.com For example, the derivative D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) was identified as having the strongest anti-inflammatory activity among the tested compounds. eurekaselect.com Docking studies have further revealed the potential of these indole derivatives to bind effectively to the COX-2 enzyme. researchgate.net

The following table highlights the COX-2 inhibitory activity of a selected indole derivative.

| Compound | COX-2 Inhibition | Reference |

| D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) | Potent Inhibitor | eurekaselect.com |

The arachidonic acid (AA) pathway is central to the inflammatory process. nih.gov Free arachidonic acid is metabolized by enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. nih.gov By inhibiting COX enzymes, this compound derivatives can effectively modulate this pathway, thereby reducing the production of these inflammatory mediators. The selective inhibition of COX-2 by these compounds is particularly significant as it can provide anti-inflammatory effects with a potentially better safety profile compared to non-selective NSAIDs. nih.gov The development of indole-based compounds as selective COX-2 inhibitors represents a promising strategy for creating novel anti-inflammatory therapies. impactfactor.org

Analgesic Activity

Derivatives of 1-(1H-indol-1-yl)ethanone have been the subject of several investigations to determine their potential as analgesic agents. These studies often employ established in vivo models of pain, such as the acetic acid-induced writhing test and the hot-plate test, to assess both peripheral and central analgesic effects.

One study focused on a series of 1-(1H-indol-1-yl)-2-(sübstituephenoxy)-ethan-1-one derivatives, where compound M2, identified as 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone, demonstrated notable analgesic and anti-inflammatory properties. Another investigation into new indole derivatives identified D-7, or 1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone, as the most potent analgesic and anti-inflammatory compound among the synthesized series. researchgate.net

Further research on a series of indole-chalcone hybrids provided quantitative insights into their analgesic potential. The central and peripheral antinociceptive activities of these compounds were evaluated at a dose of 10 mg/kg (i.p.) in mice. The hot-plate test was used to assess supraspinal analgesic effects, while the acetic acid-induced writhing test was employed to determine peripheral analgesic activity. The results indicated that these compounds significantly increased the latency of response to thermal stimuli and reduced the number of writhes induced by acetic acid. acs.orgnih.gov

| Compound | Hot-Plate Test Latency (s) at 60 min | Acetic Acid-Induced Writhing Inhibition (%) |

|---|---|---|

| 1 | 7.8 ± 0.9 | 45.2 |

| 2 | 8.5 ± 1.1 | 55.8 |

| 3 | 10.2 ± 1.3 | 65.1 |

| 4 | 11.5 ± 1.5 | 72.4 |

| 5 | 9.8 ± 1.2 | 68.9 |

| 6 | 9.1 ± 1.0 | 60.7 |

| 7 | 8.2 ± 0.9 | 51.3 |

| Dipyrone (300 mg/kg) | 12.1 ± 1.6 | - |

| Diclofenac Potassium (30 mg/kg) | - | 78.5 |

Antioxidant Properties

The antioxidant potential of this compound derivatives is a significant area of research, as oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of these compounds to scavenge free radicals is often evaluated using in vitro assays.

Radical Scavenging Assays (e.g., DPPH, FRAP)

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a commonly used method to assess the antioxidant activity of chemical compounds. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The Ferric Reducing Antioxidant Power (FRAP) assay is another widely employed method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

A study on a series of C-3 substituted indole derivatives investigated their antioxidant capacity using the DPPH assay. The results demonstrated that the scavenging activity of these derivatives was influenced by the nature of the substituent at the C-3 position. Notably, the derivative possessing a pyrrolidinedithiocarbamate moiety exhibited the most potent radical scavenging and Fe³⁺-Fe²⁺ reducing capabilities. nih.gov

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Gramine (1) | 5 |

| Derivative 11 | 31 |

| Derivative 12 (with pyrrolidinedithiocarbamate moiety) | 38 |

Theoretical Analysis of Antioxidant Mechanism

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the mechanisms underlying the antioxidant activity of molecules. These theoretical analyses can elucidate the preferred pathways of radical scavenging, such as hydrogen atom transfer (HAT) or single-electron transfer (SET).

For indole derivatives, the antioxidant mechanism is often attributed to the ability of the indole ring to donate a hydrogen atom from the N-H group or to transfer an electron. In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this process is related to the bond dissociation enthalpy (BDE) of the N-H bond. In the SET mechanism, an electron is transferred from the antioxidant to the free radical, forming a cation radical of the antioxidant and an anion of the free radical. This is often followed by proton transfer.

Studies on C-3 substituted indole derivatives suggest that the mechanism of DPPH radical scavenging can involve either hydrogen or electron abstraction from the indole ring. The formation of a resonance-stabilized indolyl radical after the donation of a hydrogen atom is a key factor in their antioxidant activity. The presence of an unsubstituted indole nitrogen atom is considered crucial for this activity, which is also modulated by the type of substituent at the C-3 position. nih.gov

Enzyme Inhibition Studies Beyond COX

Beyond their anti-inflammatory and analgesic effects, which are often linked to the inhibition of cyclooxygenase (COX) enzymes, derivatives of this compound have been investigated for their ability to inhibit other clinically relevant enzymes.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

A series of indole-based derivatives have been synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. One study focused on 1-(1-(3-fluorobenzoyl)-1H-indol-5-yl)-3-substituted ureas and thioureas. Several of these compounds exhibited potent and selective inhibition of MAO-B. nih.gov

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

|---|---|---|

| 4d | >100 | 0.015 ± 0.002 |

| 4f | >100 | 0.021 ± 0.003 |

| 4i | >100 | 0.018 ± 0.001 |

| 4m | >100 | 0.025 ± 0.004 |

| 5a | >100 | 0.031 ± 0.005 |

Acetylcholinesterase (AChE) and Glutathione (B108866) S-transferase (GST) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are the primary therapeutic agents for the symptomatic treatment of Alzheimer's disease. Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. Overexpression of GSTs has been implicated in the development of resistance to anticancer drugs.

While specific studies on the inhibition of AChE and GST by this compound derivatives are limited, research on other heterocyclic systems provides a rationale for exploring the potential of indole-based compounds as inhibitors of these enzymes. For instance, a study on substituted pyrazole (B372694) derivatives demonstrated their ability to inhibit both AChE and GST, with some compounds exhibiting IC₅₀ values in the low micromolar range. yyu.edu.tr Given the structural similarities and the broad biological activity of the indole scaffold, it is plausible that appropriately functionalized this compound derivatives could also exhibit inhibitory activity against these important enzyme targets. Further research in this area is warranted to explore this potential.

Ecto-5′-nucleotidase (e5′NT) Inhibition

Ecto-5′-nucleotidase (e5′NT or CD73) is an enzyme that plays a crucial role in purinergic signaling by converting adenosine (B11128) monophosphate (AMP) to adenosine. rsc.org The overexpression of this enzyme is associated with various pathological conditions, including cancer, making it a target for therapeutic intervention. rsc.org However, based on available scientific literature, there is currently no specific research detailing the inhibitory activity of this compound derivatives against ecto-5′-nucleotidase.

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as gout, making XO inhibitors valuable therapeutic agents. nih.gov Several derivatives of the 1H-indol-5-yl scaffold have been designed and synthesized as potent XO inhibitors.

One series of compounds, 2-(indol-5-yl)thiazole derivatives, has shown significant XO inhibitory activity. bohrium.com Structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the indole ring are critical for potency. For instance, an electron-withdrawing group like a cyano (-CN) group at the 3-position and a hydrophobic moiety such as an isopropyl group at the 1-position of the indole ring enhanced inhibitory activity. bohrium.com The most potent compound from this series, 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid, exhibited an IC50 value of 3.5 nM. bohrium.com

Another class of derivatives involves N-(1-alkyl-3-cyano-1H-indol-5-yl) amides. These were developed to explore an amide linker as an alternative to the five-membered ring framework of established XO inhibitors like febuxostat. nih.gov An optimized compound from this series, referred to as a6, demonstrated an IC50 of 0.018 µM, a potency comparable to the drug topiroxostat (B1683209) (IC50 = 0.013 µM). nih.gov Molecular modeling suggested that the improved activity was due to a stable hydrogen bond forming between the cyano group of the indole moiety and the Asn768 residue of the XO enzyme. nih.gov

Furthermore, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized based on bioisosteric replacement and hybridization strategies. nih.gov Within this series, the most effective compound demonstrated an IC50 value of 0.13 μM, which was significantly more potent than the classical drug allopurinol (B61711) (IC50 = 2.93 μM). nih.gov SAR analysis indicated that a hydrophobic group on the nitrogen atom of the indole ring is crucial for the inhibitory potency of these compounds. nih.gov

| Compound Series | Key Derivative | IC50 Value (nM) |

|---|---|---|

| 2-(Indol-5-yl)thiazole Derivatives bohrium.com | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 3.5 |

| N-(1-alkyl-3-cyano-1H-indol-5-yl) Amide Derivatives nih.gov | Compound a6 | 18 |

| 5-(1H-Indol-5-yl)isoxazole-3-carboxylic Acids nih.gov | Compound 6c | 130 |

| Reference Drug (Topiroxostat) nih.gov | - | 13 |

| Reference Drug (Allopurinol) nih.gov | - | 2930 |

Dihydrofolate Reductase (DHFR) Inhibition